Divergent Ring-Opening Reactivity vs. Methoxy-Substituted trans-Cyclopropyl Alkynes
The key performance characteristic of (trans-2-phenylcyclopropyl)ethyne is its unique, non-divergent ring-opening behavior. Under both radical and cationic conditions, it undergoes ring opening exclusively toward the phenyl substituent. In contrast, its closest structural analogs, (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne (1b) and (trans,trans-2-methoxy-1-methyl-3-phenylcyclopropyl)ethyne (1c), show divergent regioselectivity, opening toward the phenyl group under radical conditions but toward the methoxy group under cationic conditions [1]. This makes the target compound the only member of the series that provides unambiguous radical-cation differentiation.
| Evidence Dimension | Regioselectivity of cyclopropyl ring opening |
|---|---|
| Target Compound Data | Exclusive ring opening toward the phenyl substituent under both radical (TTMSS/AIBN) and cationic (aq. H2SO4) conditions. |
| Comparator Or Baseline | Analogs 1b and 1c exhibit divergent regioselectivity: ring opening toward phenyl under radical conditions, but toward methoxy under cationic conditions. |
| Quantified Difference | Qualitative product distribution; target compound (1a) yields a single product type, whereas 1b and 1c yield two different product types depending on conditions. |
| Conditions | Radical: tris(trimethylsilyl)silane or Bu3SnH with AIBN. Cationic: aqueous sulfuric acid. Products characterized by NMR and GC-MS. |
Why This Matters
For a chemist designing a mechanistic probe experiment, the unambiguous, condition-independent reactivity of the target compound eliminates interpretation ambiguity, making it the superior choice over methoxy-substituted analogs for detecting and identifying reactive intermediates.
- [1] Gottschling, S. E., Grant, T. N., Milnes, K. K., Jennings, M. C., & Baines, K. M. (2005). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry, 70(7), 2686–2695. View Source
